

Application Notes and Protocols for Studying Med27 Function in Zebrafish

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Compound of Interest

Compound Name: Med 27

Cat. No.: B024687

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mediator complex is a crucial multiprotein assembly that regulates gene transcription by acting as a bridge between transcription factors and RNA polymerase II. MED27, a subunit of this complex, has been implicated in various developmental processes. Zebrafish (*Danio rerio*) have emerged as a powerful vertebrate model to study the *in vivo* function of genes like *med27* due to their genetic tractability, rapid *ex utero* development, and optical transparency. These application notes provide a comprehensive guide to utilizing zebrafish for investigating the roles of Med27 in development and disease, with a focus on neurogenesis.

Data Presentation: Phenotypic Consequences of Med27 Loss-of-Function in Zebrafish

Loss-of-function studies are critical to elucidating the role of Med27. Below are summary tables of quantitative data from studies using CRISPR/Cas9-mediated knockout of *med27* in zebrafish.

Table 1: Morphological and Motor Deficits in *med27* Knockout Zebrafish Larvae

Phenotype	Stage	Wild-Type (WT)	med27 Knockout (KO)	Percentage Change	Reference
Body Length	7 dpf	Normal	Shortened	Significant Reduction	[1] [2]
Eye Size	7 dpf	Normal	Smaller	Significant Reduction	[1] [2]
Head Size	5 dpf	Normal	Smaller	Significant Reduction	[3] [4]
Spontaneous Movement	7 dpf	Normal	Minimal	Significant Reduction	[1] [2]
Swim Distance	7 dpf	Normal	Reduced	Significant Reduction	[2]
Swim Velocity	7 dpf	Normal	Reduced	Significant Reduction	[2]

Table 2: Neurodevelopmental Defects in the Cerebellum of med27 Knockout Zebrafish Larvae

Cellular/Molecular Marker	Stage	Wild-Type (WT)	med27 Knockout (KO)	Percentage Change	Reference
GABAergic Neurons (dlx5a/6a:GFP+)	5 dpf	Normal	Reduced	Significant Decrease	[3] [4]
Purkinje Cells (pvalb7+)	5 dpf	Normal	Reduced	Significant Decrease	[3] [4]
Proliferating Cells (PH3+)	3 dpf	Normal	Increased	Significant Increase	[3] [4]
Apoptotic Cells (Caspase3+)	3 dpf	Normal	Increased	Significant Increase	[3] [4]
Neural Stem Cells (nestin:GFP+)	2 dpf	Normal	Reduced	Significant Decrease	[3] [4]

Table 3: Gene Expression Changes in med27 Knockout Zebrafish

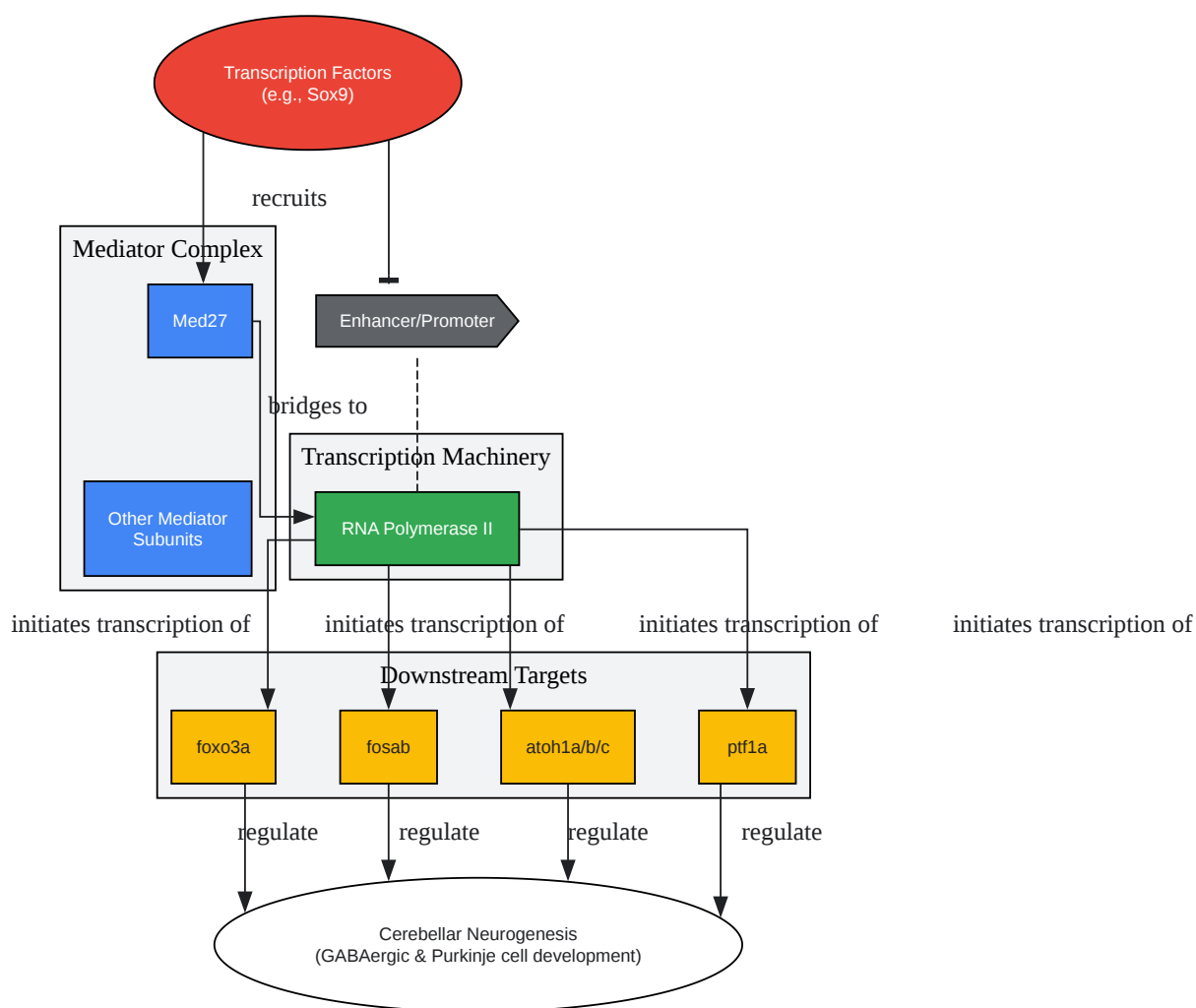
Gene Marker	Stage	Wild-Type (WT)	med27 Knockout (KO)	Fold Change	Reference
atoh1a	2 dpf	1.0	~0.4	~2.5-fold decrease	[3] [4]
atoh1b	2 dpf	1.0	~0.5	~2-fold decrease	[3] [4]
atoh1c	2 dpf	1.0	~0.3	~3.3-fold decrease	[3] [4]
ptf1a	2 dpf	1.0	~0.6	~1.7-fold decrease	[3] [4]
foxo3a	Not Specified	1.0	Downregulated	Not Quantified	[1]
fosab	Not Specified	1.0	Downregulated	Not Quantified	[1]

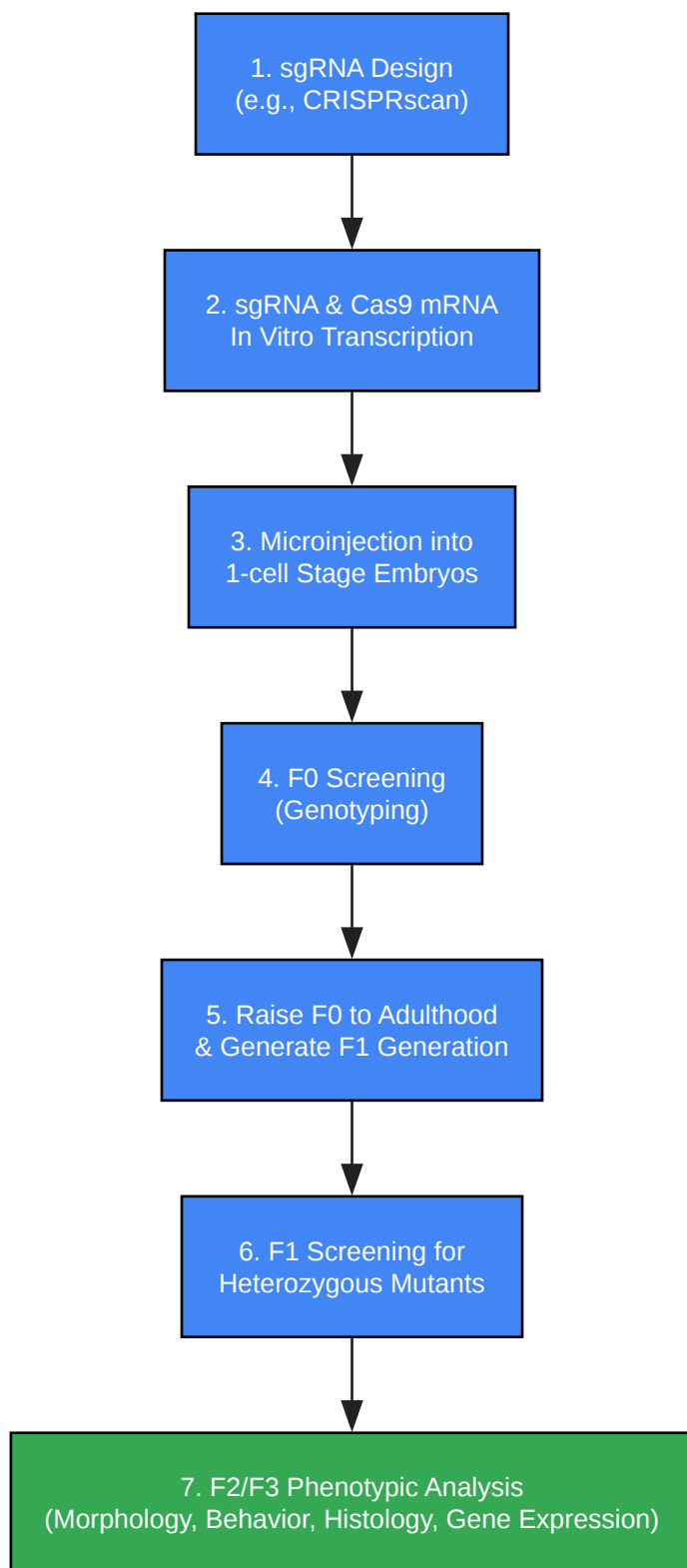
Table 4: Retinal Phenotypes in *crsp34/med27* Mutant Zebrafish

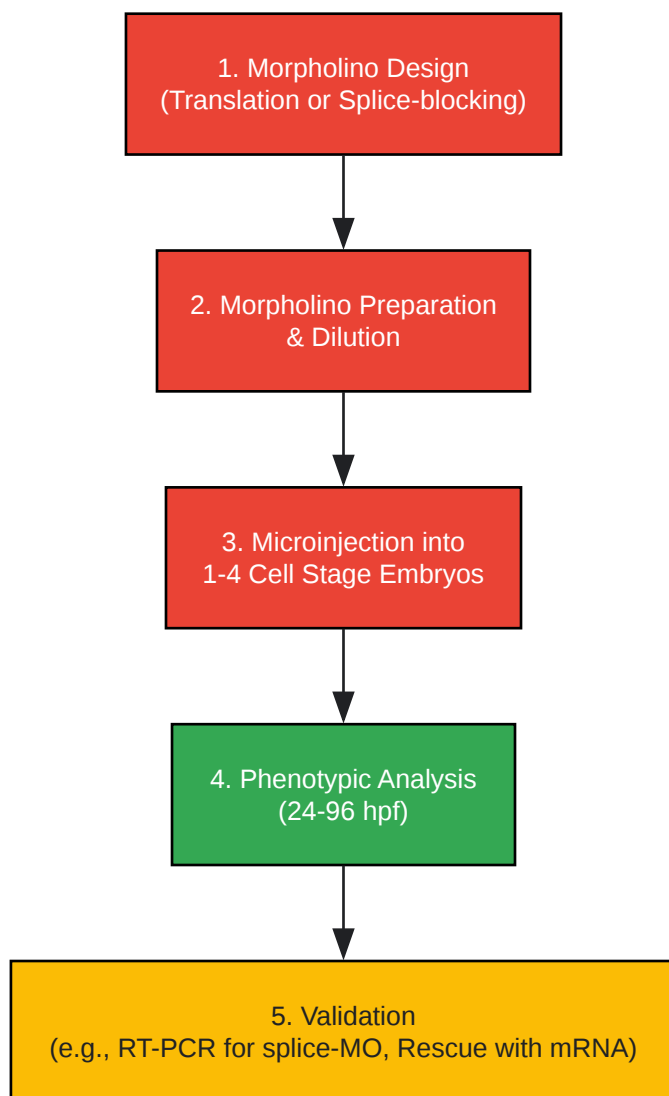
Retinal Cell Layer/Type	Stage	Wild-Type (WT)	<i>crsp34/med27</i> Mutant	Percentage Change	Reference
Amacrine Cell Layer Thickness	78 hpf	Normal	Reduced	~35% Reduction	[5]
Ganglion Cell Layer Thickness	78 hpf	Normal	Reduced	~15% Reduction	[5]
Rod Photoreceptor Cells (rhodopsin+)	78 hpf	Normal	Increased	~70% Increase	[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Med27 and the general experimental workflows for studying its function in zebrafish.







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